molecular formula C20H18O6 B2401796 (Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 859664-95-2

(Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No. B2401796
M. Wt: 354.358
InChI Key: UMFCGDJGYCUKFH-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring. They are used in various applications, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .


Molecular Structure Analysis

Benzofuran derivatives typically have a planar structure due to the conjugation of the benzene and furan rings. The presence of the methoxy groups and the acetate group could influence the electronic properties of the molecule .


Chemical Reactions Analysis

Benzofurans can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the methoxy and acetate groups could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Reactions

(Z)-2-(3,4-Dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate and its derivatives have been explored in various chemical synthesis and reaction studies. For instance, research has shown that 3-(3,4-Dimethoxybenzylidene)phthalide, a related compound, can be converted into several other chemical structures through reactions with different agents, highlighting the compound's versatility in organic synthesis (Barili et al., 1981). Another study demonstrated the synthesis of rac-(Z)-Ethyl 2-bromo-2-[(3R,5R)-3-bromo-5-methyltetrahydrofuran-2-ylidene]acetate, a compound related to (Z)-2-(3,4-dimethoxybenzylidene), showcasing its application in crystallography and structural studies (Loiseau et al., 2006).

Pharmacological and Biological Studies

In the field of pharmacology and biology, derivatives of (Z)-2-(3,4-Dimethoxybenzylidene) have been synthesized and evaluated for their potential biological activities. A study involving the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which are derivatives of a related compound, revealed insights into their antimicrobial activity and potential docking studies (Spoorthy et al., 2021). Similarly, research on 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione highlighted its binding interactions with human prostaglandin reductase, providing insights into its inhibitory action (Nayak & Poojary, 2019).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling it. This includes using personal protective equipment and working in a well-ventilated area .

Future Directions

The study of benzofuran derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on synthesizing new derivatives and evaluating their properties .

properties

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-11-15(25-12(2)21)8-6-14-19(22)18(26-20(11)14)10-13-5-7-16(23-3)17(9-13)24-4/h5-10H,1-4H3/b18-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFCGDJGYCUKFH-ZDLGFXPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

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